molecular formula C13H17N3O B1483810 4-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine CAS No. 2097987-17-0

4-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine

Cat. No. B1483810
CAS RN: 2097987-17-0
M. Wt: 231.29 g/mol
InChI Key: HWOIZWYNMFRGBC-UHFFFAOYSA-N
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Description

The compound “4-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine” is a complex organic molecule that consists of a piperidine ring attached to a furan ring via a pyrazole ring . The piperidine ring is a six-membered ring with one nitrogen atom , the furan ring is a five-membered ring with one oxygen atom , and the pyrazole ring is a five-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the three rings: the piperidine, furan, and pyrazole rings . The exact structure would depend on the positions of the rings relative to each other and the presence of any additional functional groups.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The furan ring is known to be involved in a variety of reactions, including addition, oxidation, and cyclization reactions . The piperidine and pyrazole rings could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the furan ring is known to be a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . The piperidine ring is also known to be a liquid with a boiling point of 118-120 °C .

Scientific Research Applications

Pharmacological Applications

  • Anxiolytic-like Effects : A study on a new compound, closely related in structure to the one inquired about, demonstrated anxiolytic-like activity mediated through the benzodiazepine and nicotinic pathways without altering mnemonic activity. This suggests potential applications in anxiety treatment research (Brito et al., 2017).

Metabolism and Excretion

  • Metabolism and Disposition in Humans : Research on a novel orexin 1 and 2 receptor antagonist, structurally related to the query compound, provided detailed insights into its metabolism and excretion in humans. This included information on the compound's elimination routes and the identification of principal circulating components and metabolites, which can inform studies on similar compounds' pharmacokinetics (Renzulli et al., 2011).

  • Characterization of Metabolites : Another study on a B-cell lymphoma-2 inhibitor, venetoclax, offers a methodological framework for characterizing the metabolism and disposition of pharmacologically active compounds in humans. This includes detailing absorption, primary clearance routes, and the identification of major and minor metabolites, which may be applicable to the study of "4-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine" (Liu et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and use. For example, the furan ring is known to be toxic and may be carcinogenic in humans . The piperidine ring is known to be corrosive .

Future Directions

The future directions for the study and use of this compound could include further exploration of its synthesis, investigation of its reactions, and examination of its potential uses in various fields such as pharmaceuticals and chemical synthesis. The development of safer and more efficient methods for its synthesis could also be an important area of future research .

properties

IUPAC Name

4-[[4-(furan-3-yl)pyrazol-1-yl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-4-14-5-2-11(1)8-16-9-13(7-15-16)12-3-6-17-10-12/h3,6-7,9-11,14H,1-2,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOIZWYNMFRGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=C(C=N2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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